molecular formula C10H11NO2 B1376220 1-(4-Aminophenyl)cyclopropanecarboxylic acid CAS No. 854821-21-9

1-(4-Aminophenyl)cyclopropanecarboxylic acid

Cat. No.: B1376220
CAS No.: 854821-21-9
M. Wt: 177.2 g/mol
InChI Key: UFJWQISICOUZEE-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclopropanecarboxylic acid is a compound with the molecular weight of 177.2 . It is a light yellow solid and has the IUPAC name this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2/c11-8-3-1-7 (2-4-8)10 (5-6-10)9 (12)13/h1-4H,5-6,11H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a light yellow solid . Its molecular weight is 177.2 .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

1-(4-Aminophenyl)cyclopropanecarboxylic acid and its derivatives demonstrate significant biological activity, particularly in enzyme inhibition. The cyclopropyl group in these compounds is responsible for the selective inhibition of enzymes, making them valuable in the study of biological processes and potential therapeutic applications (Groth et al., 1993).

Role in Ethylene Biosynthesis

This compound is closely related to ethylene biosynthesis in plants. Ethylene, a critical plant hormone, is derived from precursors like 1-aminocyclopropanecarboxylic acid (ACC), which are structurally similar to this compound. Such compounds are used in affinity purification techniques and the generation of antibodies, highlighting their importance in plant physiology and agricultural applications (Pirrung et al., 1989).

Amino Acid Synthesis

Cyclopropanecarboxylic acids play a crucial role in innovative amino acid synthesis methods. These compounds are used to create new amino acids, exploring the chemistry and potential applications of cyclopropane-containing molecules (Vettiger & Seebach, 1990).

Synthesis and Evaluation of Derivatives

This compound derivatives have been synthesized and evaluated for various potential applications. This includes the exploration of their bioactivity, such as herbicidal and fungicidal properties, highlighting the compound's versatility in different scientific domains (Tian et al., 2009).

Role in Alzheimer's Disease Research

Derivatives of cyclopropanecarboxylic acid, like CHF5074, have been studied for their effects on brain β-amyloid pathology in Alzheimer's disease. These studies underscore the potential therapeutic applications of these compounds in neurodegenerative diseases (Imbimbo et al., 2009).

Natural Product Synthesis and Biological Activities

The synthesis and study of natural compounds containing cyclopropane moieties, such as 1-aminocyclopropane-1-carboxylic acid and its analogs, have revealed a range of biological activities. These include antifungal, antimicrobial, antiviral, and antitumoral properties, making them significant in both synthetic and natural product chemistry (Coleman & Hudson, 2016).

Role in Transport and Accumulation in Plants

The transport and accumulation of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene, in plants have been extensively studied. These studies provide insights into the regulation of ACC synthesis, conjugation, and deamination, highlighting the compound's significance in plant physiology and agronomy (Vanderstraeten & Van Der Straeten, 2017).

Properties

IUPAC Name

1-(4-aminophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJWQISICOUZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4.0 M HCl in dioxane was added to tert-butyl 1-{4-[(tert-butoxycarbonyl)amino]phenyl}cyclopropanecarboxylate (160 mg, 0.00048 mol). After stirring at rt for 2 h, the volatiles were removed in-vacuo and the resulting residue was used in the next step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 1-{4-[(tert-butoxycarbonyl)amino]phenyl}cyclopropanecarboxylate
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-nitrophenyl)cyclopropanecarboxylic acid (500 mg) obtained in Step B of Example 145 in ethanol (10 mL) was added palladium-activated carbon ethylene diamine complex (Pd 8.5 to 11.5%) (100 mg), and the mixture was stirred overnight at room temperature under hydrogen atmosphere (at normal pressures). The palladium carbon was removed by filtration through Celite, and the solvent was evaporated under reduced pressure to give the title compound (260 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Aminophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(4-Aminophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(4-Aminophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
1-(4-Aminophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(4-Aminophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(4-Aminophenyl)cyclopropanecarboxylic acid

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